molecular formula C17H16O5S2 B3822644 7-Isopropyl-4-methyl-2-oxo-1,3-benzoxathiol-5-yl 1-benzenesulfonate

7-Isopropyl-4-methyl-2-oxo-1,3-benzoxathiol-5-yl 1-benzenesulfonate

Cat. No.: B3822644
M. Wt: 364.4 g/mol
InChI Key: CKZMPAGEHWJTBY-UHFFFAOYSA-N
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Description

7-Isopropyl-4-methyl-2-oxo-1,3-benzoxathiol-5-yl 1-benzenesulfonate is a complex organic compound that features a benzoxathiol core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropyl-4-methyl-2-oxo-1,3-benzoxathiol-5-yl 1-benzenesulfonate typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the Benzoxathiol Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the Isopropyl and Methyl Groups: These groups are typically introduced via alkylation reactions.

    Attachment of the Benzenesulfonate Group: This step usually involves sulfonation reactions using benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-4-methyl-2-oxo-1,3-benzoxathiol-5-yl 1-benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halides for nucleophilic substitution and Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

7-Isopropyl-4-methyl-2-oxo-1,3-benzoxathiol-5-yl 1-benzenesulfonate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly if it exhibits bioactivity against specific targets.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-Isopropyl-4-methyl-2-oxo-1,3-benzoxathiol-5-yl 1-benzenesulfonate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzoxathiol Derivatives: Compounds with similar core structures but different substituents.

    Sulfonate Esters: Compounds that feature the benzenesulfonate group but have different core structures.

Uniqueness

7-Isopropyl-4-methyl-2-oxo-1,3-benzoxathiol-5-yl 1-benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-methyl-2-oxo-7-propan-2-yl-1,3-benzoxathiol-5-yl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5S2/c1-10(2)13-9-14(11(3)16-15(13)21-17(18)23-16)22-24(19,20)12-7-5-4-6-8-12/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZMPAGEHWJTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1SC(=O)O2)C(C)C)OS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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